molecular formula C12H13NO3 B3416650 [5-(2-Amino-4-methoxyphenyl)furan-2-yl]methanol CAS No. 886494-30-0

[5-(2-Amino-4-methoxyphenyl)furan-2-yl]methanol

Cat. No.: B3416650
CAS No.: 886494-30-0
M. Wt: 219.24 g/mol
InChI Key: VAOQHBQTQRQLCV-UHFFFAOYSA-N
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Description

Contextualization within Modern Heterocyclic Chemistry Research

Heterocyclic compounds are integral to numerous natural products and synthetic pharmaceuticals. utripoli.edu.ly The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry. utripoli.edu.ly Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor properties. utripoli.edu.lywisdomlib.org The development of novel synthetic methodologies to access functionalized furans remains an active area of research, driven by the need for new therapeutic agents and advanced materials. researchgate.net Research in this area often focuses on the efficient construction of polysubstituted furans, allowing for the fine-tuning of their electronic and steric properties to optimize their function. nih.gov The synthesis of 5-aryl-substituted furans, such as the title compound, is frequently achieved through modern cross-coupling reactions, highlighting the synergy between organometallic chemistry and heterocyclic synthesis. acs.orgumk.pl

Significance of Furan Scaffolds as Synthetic Intermediates in Complex Molecular Architecture

The furan nucleus is not only a key component of many bioactive molecules but also serves as a versatile synthetic intermediate for the construction of more complex molecular architectures. Its ability to participate in a variety of chemical transformations makes it a valuable building block in organic synthesis. For instance, furan rings can undergo Diels-Alder reactions, acting as dienes to form bicyclic adducts that can be further elaborated into a range of carbocyclic and heterocyclic systems. Furthermore, the furan ring can be oxidatively cleaved to yield 1,4-dicarbonyl compounds, providing access to other classes of molecules. The functionalization of the furan ring at its various positions allows for the introduction of diverse substituents, which can then be used as handles for subsequent chemical modifications. This versatility makes furan scaffolds indispensable tools for the synthesis of natural products, pharmaceuticals, and functional materials. researchgate.net

Strategic Importance of Aminophenyl and Methanol (B129727) Moieties in Furan Derivatives for Functional Applications

The strategic incorporation of aminophenyl and methanol moieties onto the furan scaffold in [5-(2-Amino-4-methoxyphenyl)furan-2-yl]methanol imparts specific properties that are highly relevant for functional applications.

The aminophenyl group is a common feature in many biologically active compounds and functional materials. The amino group can act as a hydrogen bond donor and acceptor, influencing intermolecular interactions that are crucial for biological receptor binding and for establishing specific solid-state packing in materials. Furthermore, the aromatic amine can be readily diazotized and converted into a wide range of other functional groups, making it a valuable synthetic handle. google.com In the context of materials science, aminophenyl-substituted aromatic compounds are often investigated for their photophysical and electrochemical properties, with potential applications in organic light-emitting diodes (OLEDs) and sensors. mdpi.comresearchgate.netresearchgate.net

The methanol moiety (-CH2OH) at the 2-position of the furan ring also contributes significantly to the compound's potential functionality. The hydroxyl group can participate in hydrogen bonding, enhancing solubility in polar solvents and influencing biological activity. This group can also be a site for further chemical modification, such as esterification or etherification, to produce a library of derivatives with modulated properties. The (furan-2-yl)methanol substructure is a known building block in the synthesis of various compounds, and its presence suggests potential for polymerization or incorporation into larger macromolecular structures. researchgate.net

The combination of these three components—the furan ring, the aminophenyl group, and the methanol moiety—in a single molecule creates a platform for diverse applications, from medicinal chemistry to materials science.

Overview of Research Gaps and Future Directions in this compound Chemistry

Despite the clear potential of this compound based on the well-established importance of its constituent parts, a thorough review of the scientific literature reveals a significant research gap. There is a notable absence of dedicated studies focusing specifically on the synthesis, characterization, and functional evaluation of this particular compound. While general methods for the synthesis of 5-arylfurans are well-documented, a detailed and optimized synthetic route to this compound has not been reported.

Future research should therefore prioritize the following areas:

Development of an Efficient Synthetic Route: A robust and scalable synthesis of this compound is the first critical step. This would likely involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a suitable furan precursor and an appropriately substituted aminophenyl boronic acid or organostannane derivative. acs.orgnih.gov Subsequent reduction of a 2-formyl group or another suitable precursor would yield the target methanol functionality.

Comprehensive Characterization: Once synthesized, the compound must be fully characterized using modern spectroscopic and analytical techniques, including NMR (¹H, ¹³C), mass spectrometry, and X-ray crystallography. This will provide definitive structural confirmation and insights into its solid-state properties.

Investigation of Functional Properties: A systematic evaluation of the biological and material properties of this compound is warranted.

Medicinal Chemistry: Screening for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, would be a logical starting point, given the known activities of many furan derivatives. biojournals.us

Materials Science: Investigation of its photophysical properties (absorption and emission spectra) and electrochemical behavior could reveal its potential for use in organic electronics. mdpi.comnih.gov

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The presence of reactive functional groups (amino and hydroxyl) provides opportunities for the synthesis of a library of derivatives. SAR studies on these derivatives would provide valuable information on how structural modifications influence the compound's functional properties.

Detailed Research Findings

Plausible Synthetic Approach: Palladium-Catalyzed Cross-Coupling

A highly probable and efficient method for the synthesis of the target compound would involve a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a particularly powerful tool for the formation of carbon-carbon bonds between aromatic rings. acs.orgjocpr.com

A potential synthetic route could be envisioned as follows:

Starting Materials: The synthesis would likely begin with a furan derivative functionalized at the 5-position with a leaving group suitable for cross-coupling, such as a bromine or iodine atom (e.g., 5-bromo-2-furaldehyde). The other coupling partner would be (2-amino-4-methoxyphenyl)boronic acid.

Suzuki-Miyaura Coupling: These two fragments would be reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃ or K₃PO₄), and a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water). This reaction would form the C-C bond between the furan ring and the aminophenyl ring, yielding 5-(2-amino-4-methoxyphenyl)-2-furaldehyde.

Reduction of the Aldehyde: The final step would be the reduction of the aldehyde group at the 2-position of the furan ring to the corresponding primary alcohol. This can be readily achieved using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol or ethanol.

This multi-step synthesis is a well-established and versatile approach for constructing highly functionalized 5-arylfuran derivatives. acs.org

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Key Functional Groups Furan, Primary Amine, Methoxy (B1213986), Primary Alcohol
Potential Applications Medicinal Chemistry, Materials Science

Table 2: Key Substructures and Their Significance

SubstructureSignificance
Furan Aromatic heterocycle, versatile synthetic intermediate, common in bioactive molecules. utripoli.edu.ly
2-Aminophenyl Important pharmacophore, precursor for dyes and pigments, useful in materials with specific photophysical properties. google.comresearchgate.net
4-Methoxyphenyl Electron-donating group, can influence electronic properties and metabolic stability. rsc.org
(Furan-2-yl)methanol Can participate in hydrogen bonding, site for further derivatization, building block for polymers. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(2-amino-4-methoxyphenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-15-8-2-4-10(11(13)6-8)12-5-3-9(7-14)16-12/h2-6,14H,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOQHBQTQRQLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301261260
Record name 5-(2-Amino-4-methoxyphenyl)-2-furanmethanol
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Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886494-30-0
Record name 5-(2-Amino-4-methoxyphenyl)-2-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886494-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Amino-4-methoxyphenyl)-2-furanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 2 Amino 4 Methoxyphenyl Furan 2 Yl Methanol

Retrosynthetic Analysis of the [5-(2-Amino-4-methoxyphenyl)furan-2-yl]methanol Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. e-bookshelf.delkouniv.ac.in This approach allows for the identification of potential synthetic pathways and key intermediates.

Disconnection Strategies for the Furan (B31954) Ring System

The central challenge in the synthesis of this compound lies in the construction of the 2,5-disubstituted furan ring. Several disconnection strategies can be envisioned for the furan core, primarily revolving around established furan syntheses. A common approach involves disconnecting the C-O bonds of the furan ring, which often leads back to a 1,4-dicarbonyl compound, a key precursor in the classical Paal-Knorr furan synthesis. pharmaguideline.com

Another powerful strategy involves disconnecting the C-C bonds of the ring. For a 2,5-disubstituted furan, this could involve disconnections that lead to precursors suitable for metal-catalyzed cyclization reactions, such as enynes or allenyl ketones. organic-chemistry.org For instance, a disconnection of the C2-C3 and C5-O bonds could suggest a route starting from a substituted alkyne and a carbonyl compound. The choice of disconnection is often guided by the availability of starting materials and the desired control over regioselectivity. youtube.com

Identification of Key Synthons for Substituent Introduction

Based on the disconnection strategies, key synthons—idealized fragments representing the nucleophilic or electrophilic character of a potential reagent—can be identified. For the target molecule, the key synthons are:

A 2-amino-4-methoxyphenyl synthon: This could be an electrophilic species like a 2-amino-4-methoxyphenyl halide or a nucleophilic species like an organometallic reagent derived from 2-amino-4-methoxyaniline.

A hydroxymethyl synthon at the 2-position of the furan ring: This can be derived from a protected hydroxymethyl group, such as a silyl (B83357) ether or an ester, which can be deprotected in the final steps of the synthesis.

The furan core synthon: This is typically a dielectrophilic synthon, such as a 1,4-dicarbonyl compound or its equivalent, that can react with appropriate nucleophiles to form the furan ring.

The corresponding synthetic equivalents for these synthons would be commercially available or readily prepared reagents that can be used in the actual synthesis.

De Novo Synthesis Approaches to the Furan Core with Targeted Substitution

De novo synthesis, the construction of a complex molecule from simple precursors, offers a flexible approach to introduce the desired substituents at specific positions of the furan ring. acs.orgnih.govresearchgate.net Modern synthetic methods, particularly those employing transition metal catalysis, have significantly expanded the toolkit for furan synthesis.

Metal-Catalyzed Cyclization and Cycloisomerization Strategies for Furan Ring Formation

Transition metal catalysis has emerged as a powerful tool for the construction of heterocyclic rings, including furans. nih.govhud.ac.ukresearchgate.net These methods often proceed under mild reaction conditions with high efficiency and selectivity.

Gold, palladium, and copper catalysts are widely used in the synthesis of substituted furans due to their ability to activate alkynes, allenes, and other unsaturated systems towards nucleophilic attack. organic-chemistry.orgthieme-connect.comnih.gov

Gold Catalysis: Gold catalysts, particularly Au(I) and Au(III) complexes, are highly effective in promoting the cyclization of various functionalized alkynes to form furans. organic-chemistry.orgacs.orgrsc.orgtandfonline.com For instance, the gold-catalyzed cycloisomerization of alkynyl ketones or diols can provide rapid access to polysubstituted furans. organic-chemistry.orgthieme-connect.com A combination of triazole-gold (TA-Au) and copper catalysts can be used for a one-pot, three-step cascade reaction to produce di-, tri-, and tetrasubstituted furans. organic-chemistry.orgacs.org

Palladium Catalysis: Palladium-catalyzed reactions are versatile for furan synthesis, including cross-coupling reactions to introduce substituents onto a pre-formed furan ring and cyclization reactions to construct the ring itself. nih.govacs.orgmdpi.comacs.org Palladium catalysts can enable the efficient synthesis of 2,5-disubstituted furans from enyne acetates in the presence of a Lewis acid. organic-chemistry.org For example, the reaction of alkyl 3-oxo-6-heptynoates with aryl halides in the presence of a palladium catalyst can yield 2,5-disubstituted furans. acs.org

Copper Catalysis: Copper catalysts offer a cost-effective and environmentally friendly alternative for furan synthesis. acs.orgrsc.orgrsc.org Copper-catalyzed reactions include the cyclization of silyl enol ethers with α-diazo-β-ketoesters to form 2,3,5-trisubstituted furans and the annulation of ketones with alkynoates. organic-chemistry.orgrsc.org Copper-catalyzed three-component cascade reactions have also been developed for the efficient synthesis of furan-2-ylmethylboranes. rsc.org

Catalyst TypeKey PrecursorsReaction TypeAdvantagesReferences
Gold (Au)Alkynyl ketones, Alkynyl diols, Propargyl alcohols, AlkynesCycloisomerization, Cascade reactionsHigh efficiency, Mild reaction conditions organic-chemistry.orgthieme-connect.comorganic-chemistry.orgacs.orgrsc.orgtandfonline.com
Palladium (Pd)Enyne acetates, Alkyl 3-oxo-6-heptynoates, Aryl halidesCross-coupling, Cyclization, AnnulationVersatility, Good functional group tolerance nih.govorganic-chemistry.orgacs.orgmdpi.comacs.orgacs.org
Copper (Cu)Silyl enol ethers, α-Diazo-β-ketoesters, Ketones, AlkynoatesCyclization, Annulation, Cascade reactionsCost-effective, Environmentally friendly organic-chemistry.orgacs.orgrsc.orgrsc.org

Olefin cross-metathesis (CM) has emerged as a powerful and convergent strategy for the synthesis of substituted furans. pnas.orgnih.govnih.govillinois.eduorganic-chemistry.org This method involves the reaction of two different olefins in the presence of a ruthenium catalyst to form a new C=C bond. For furan synthesis, a tandem CM-cyclization approach is often employed.

This strategy typically involves the cross-metathesis of an allylic alcohol with an enone to generate a γ-hydroxyenone intermediate. This intermediate can then undergo acid-catalyzed cyclization and dehydration to afford the 2,5-disubstituted furan. nih.gov Alternatively, the γ-hydroxyenone can be subjected to a Heck arylation reaction, which not only introduces a third substituent but also facilitates the cyclization to a 2,3,5-trisubstituted furan. nih.govnih.gov The flexibility of this approach allows for the introduction of a wide range of substituents with high regiocontrol. pnas.org

Reactant 1Reactant 2IntermediateFinal ProductKey FeaturesReferences
Allylic AlcoholEnoneγ-Hydroxyenone2,5-Disubstituted FuranTandem CM-cyclization, Acid-catalyzed nih.gov
Allylic AlcoholEnoneγ-Hydroxyenone2,3,5-Trisubstituted FuranSequential CM and Heck arylation nih.govnih.gov

Multi-component Reactions (MCRs) for Direct Furan Synthesis

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the initial components. tubitak.gov.tr This approach is prized for its atom economy, procedural simplicity, and the ability to rapidly generate molecular complexity. tubitak.gov.trresearchgate.net In the context of furan synthesis, MCRs offer a direct route to highly substituted furan rings, potentially allowing for the introduction of the necessary functionalities in a single step. acs.orgijsrst.com

A general MCR strategy for synthesizing substituted furans might involve the reaction of an arylglyoxal, a 1,3-dicarbonyl compound, and another reactive species. researchgate.netresearchgate.net For instance, a three-component reaction between an amine, diketene, and dibenzoylacetylene (B1330223) can yield functionalized furamide derivatives. ijsrst.com These reactions often proceed through a series of tandem events, such as Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration sequences. researchgate.net The versatility of MCRs allows for a wide range of starting materials, enabling the construction of a diverse library of furan-containing compounds. tubitak.gov.tr

Table 1: Comparison of Multi-Component Reaction Strategies for Furan Synthesis

MCR Approach Key Reactants Advantages
Arylglyoxal-based MCR Arylglyoxal, 1,3-dicarbonyl compound, amine/phenol High efficiency, atom economy, access to diverse heterocycles. tubitak.gov.trresearchgate.net
Amine/Diketene/Alkyne MCR Amine, diketene, activated alkyne One-pot synthesis of functionalized furans. ijsrst.com
Paal-Knorr Variation 1,4-dicarbonyl compound (formed in-situ) Convergent synthesis, builds upon a classic furan synthesis. tubitak.gov.tr

Base-Catalyzed and Metal-Free Cycloaddition Routes to Substituted Furans

To circumvent the costs and potential toxicity associated with transition-metal catalysts, metal-free synthetic routes are an area of active research. Base-catalyzed and metal-free cycloaddition reactions provide an alternative pathway to substituted furans under milder conditions. mdpi.comnih.gov These methods often rely on the intrinsic reactivity of carefully designed precursors to achieve the desired cyclization.

One prominent strategy involves the intramolecular cyclization of 2-ynylphenols, which can be catalyzed by a simple base like cesium carbonate (Cs₂CO₃) to produce 2-substituted benzofurans with good to excellent yields. nih.govresearchgate.net While this example leads to a benzofuran, the underlying principle of base-catalyzed intramolecular cyclization of a suitably functionalized alkyne is applicable to the synthesis of other substituted furans. Another approach is the base-catalyzed reaction of α-hydroxy ketones with cyano compounds, which can yield tetrasubstituted furans without the need for metal catalysts. mdpi.com These reactions are noteworthy for their ability to introduce important functional groups like amino and cyano moieties directly onto the furan ring. mdpi.com

Introduction of the 2-Amino-4-methoxyphenyl Moiety via Advanced Coupling Reactions

Once the furan scaffold is established, a critical step is the introduction of the 2-amino-4-methoxyphenyl group. This is typically achieved through advanced cross-coupling reactions that form a carbon-carbon bond between the furan ring and the phenyl ring.

Cross-Coupling Methodologies for Aryl-Furan Linkage (e.g., Suzuki, Negishi, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming aryl-furan linkages. The Suzuki, Negishi, and Heck reactions are among the most widely used methods. wikipedia.orgmdpi.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org It is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of numerous boronic acids. mdpi.comnih.gov For the target molecule, this could involve reacting a furan-2-ylboronic acid with a 1-halo-2-amino-4-methoxybenzene derivative, or vice versa. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide or triflate, typically catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are often more reactive than their organoboron counterparts, which can be advantageous in certain cases. nih.gov This method is highly effective for creating C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds. nih.govresearchgate.net

Heck Reaction: The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. nih.govresearchgate.net While it can be used for the arylation of furan, it more commonly involves the arylation of dihydrofurans, which would require a subsequent oxidation step to form the aromatic furan ring. nih.govnih.gov The choice of palladium precursor and reaction conditions can significantly affect the yield and selectivity of the reaction. researchgate.netnih.gov

Table 2: Comparison of Major Cross-Coupling Reactions for Aryl-Furan Linkage

Reaction Organometallic Reagent Electrophile Key Advantages
Suzuki-Miyaura Organoboron (e.g., boronic acid) Organohalide/Triflate High functional group tolerance, mild conditions, reagent stability. mdpi.comnih.gov
Negishi Organozinc Organohalide/Triflate High reactivity, broad scope for carbon hybridizations. wikipedia.orgnih.gov
Heck Alkene Organohalide/Triflate Direct arylation of C-H bonds in alkenes. nih.govrsc.org

Directed Functionalization of the Furan Ring for Aryl Substitution

Direct C-H arylation is an increasingly attractive strategy that avoids the pre-functionalization of the furan ring (e.g., halogenation or boronation). These reactions involve the direct coupling of a C-H bond on the furan with an aryl partner. Furan undergoes electrophilic aromatic substitution preferentially at the 2-position, making this site inherently more reactive. pearson.com

Palladium catalysts are often employed to facilitate this transformation. The selectivity of the arylation (i.e., at which position on the furan ring the aryl group attaches) can be controlled by the choice of catalyst, ligands, and directing groups on the furan substrate. researchgate.netrsc.org For instance, a carbonyl group at the 2-position can direct intramolecular arylation to the 3-position (β-arylation), while other conditions might favor substitution at the 5-position (α-arylation). rsc.org

Selective Amination and Methoxylation on the Phenyl Ring

Achieving the specific 2-amino-4-methoxy substitution pattern on the phenyl ring requires careful control over electrophilic aromatic substitution reactions. The methoxy (B1213986) group (-OCH₃) and the amino group (-NH₂) are both strong activating, ortho-, para-directing groups. msu.edu

Selective Amination: Introducing an amino group onto a methoxy-substituted benzene (B151609) ring can be accomplished through various methods. One approach is nitration followed by reduction. However, direct C-H amination methods are being developed to streamline this process. Electrochemical strategies, for instance, can generate highly electrophilic nitrogen-centered radicals capable of selective aromatic C-H amination. rcsi.scienceacs.org The inherent directing effect of the methoxy group would favor substitution at the ortho and para positions.

Selective Methoxylation: Conversely, introducing a methoxy group onto an amino-substituted benzene ring (or a precursor) can be challenging due to the high reactivity of the ring. msu.edu Modern methods, such as palladium/norbornene-catalyzed ortho-C-H methoxylation of aryl halides, offer a pathway to install a methoxy group at a specific position adjacent to another substituent. nih.gov The interplay between the directing effects of existing substituents is crucial for achieving the desired regioselectivity. researchgate.net For the target compound, a synthetic sequence might start with a precursor like 3-aminophenol (B1664112) or 4-methoxyaniline and introduce the other functional group through carefully chosen reactions.

Elaboration of the Methanol (B129727) Functionality at the Furan-2-position

The final step in the synthesis is the installation of the methanol group (-CH₂OH) at the 2-position of the furan ring. This is typically achieved through the reduction of a corresponding carbonyl compound, such as an aldehyde (furfural) or a carboxylic acid (2-furoic acid). orgsyn.org

The conversion of 2-furoic acid or its esters to furfuryl alcohol is a standard reduction. Common reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. The industrial synthesis of 2-furoic acid and furfuryl alcohol often starts from furfural (B47365), which can undergo a Cannizzaro reaction to produce both compounds. wikipedia.org Alternatively, furfural itself can be directly reduced to furfuryl alcohol using various reducing agents, including sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. nih.govresearchgate.net In a multi-step synthesis of the target molecule, a furan-2-carboxylic acid or 2-furfural derivative would be a logical late-stage intermediate to be reduced to the final methanol functionality. nih.gov

Chemoselective Reduction Strategies of Carboxylic Acid, Ester, or Aldehyde Precursors

The synthesis of this compound can be efficiently achieved through the chemoselective reduction of a corresponding precursor bearing an aldehyde, ester, or carboxylic acid group at the 2-position of the furan ring. The primary challenge in this approach is to selectively reduce the target carbonyl or carboxyl group without affecting the furan ring, the aromatic nitro or amino group, or other sensitive functionalities.

A key precursor, 5-(2-amino-4-methoxyphenyl)furan-2-carbaldehyde, can be reduced to the target methanol derivative using mild reducing agents. Sodium borohydride (NaBH₄) is a commonly employed reagent for this transformation, offering high selectivity for the aldehyde in the presence of other functional groups. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, at ambient temperatures.

Alternatively, catalytic hydrogenation presents a viable route. Catalysts based on nickel, cobalt, or precious metals like palladium and platinum can be used. However, reaction conditions must be carefully controlled to prevent over-reduction, which could lead to saturation of the furan ring or hydrogenolysis of other groups. For instance, the hydrogenation of furfural to furfuryl alcohol is a well-established industrial process that highlights the feasibility of this approach. The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters to ensure high selectivity for the desired hydroxymethyl product.

For precursors like methyl 5-(2-amino-4-methoxyphenyl)furan-2-carboxylate or the corresponding carboxylic acid, more potent reducing agents are generally required. Lithium aluminum hydride (LiAlH₄) is effective for the reduction of both esters and carboxylic acids to the corresponding alcohol. These reactions are typically performed in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. Care must be taken due to the high reactivity of LiAlH₄, which can potentially interact with the amino group unless it is appropriately protected.

The table below summarizes various reduction strategies applicable to the synthesis of the target compound from its precursors.

Precursor Functional GroupReagent/CatalystTypical ConditionsSelectivity Notes
AldehydeSodium Borohydride (NaBH₄)Methanol/Ethanol, 0°C to RTHigh selectivity for aldehyde over other groups.
AldehydeCatalytic Hydrogenation (e.g., Ni, Pd/C)H₂ gas, various solvents and pressuresConditions must be optimized to avoid furan ring reduction.
Ester / Carboxylic AcidLithium Aluminum Hydride (LiAlH₄)Anhydrous THF/Ether, 0°C to RTHighly effective but requires protection of the amino group.
Carboxylic AcidBorane (BH₃·THF)Anhydrous THFCan be more selective than LiAlH₄ for carboxylic acids.

Hydroxymethylation Protocols for Furan Derivatives

Hydroxymethylation, the introduction of a hydroxymethyl (-CH₂OH) group, onto the furan nucleus is most commonly achieved via a two-step process involving formylation followed by reduction. The Vilsmeier-Haack reaction, for example, can introduce a formyl group at the 5-position of a 2-substituted furan. However, for the synthesis of this compound, the most direct strategy involves the reduction of a 2-formyl or 2-carboxy/carboalkoxy precursor, as detailed in the previous section.

Direct hydroxymethylation of a pre-formed 2-(2-amino-4-methoxyphenyl)furan is less common but conceivable. One potential method involves a lithiation-electrophile quench sequence. The furan ring can be deprotonated at the 5-position using a strong base like n-butyllithium, followed by the addition of anhydrous formaldehyde (B43269) as an electrophile to introduce the hydroxymethyl group. This approach, however, would necessitate the protection of the acidic proton of the amino group to prevent it from quenching the organolithium reagent.

Another approach described in the literature for the synthesis of related compounds involves the reaction of a vinylfuran with formaldehyde, catalyzed by a palladium complex. While not directly applicable to a non-vinylated substrate, it illustrates alternative strategies for introducing the hydroxymethyl moiety.

Protecting Group Strategies in Complex Furan Synthesis

The presence of the primary amino group (-NH₂) in the target molecule introduces a significant synthetic challenge, as it is nucleophilic and can react under conditions used for other transformations. Therefore, the use of protecting groups is often essential for a successful synthesis.

The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its removal in a later step without affecting other parts of the molecule. For the synthesis of this compound, the amino group often requires protection during key steps like cross-coupling reactions.

Common protecting groups for amines include:

Acetyl (Ac): Introduced using acetic anhydride (B1165640) or acetyl chloride. It is a robust group, stable to many reaction conditions. Deprotection is typically achieved by acidic or basic hydrolysis.

tert-Butoxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group is stable to basic and nucleophilic conditions but is readily removed with strong acids like trifluoroacetic acid (TFA).

Carboxybenzyl (Cbz): Introduced using benzyl (B1604629) chloroformate. A key advantage of the Cbz group is its removal under neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C), which can sometimes be performed concurrently with the reduction of another functional group.

An alternative strategy that circumvents the need for amino group protection is to carry a nitro group (-NO₂) through the synthetic sequence and reduce it to the amine in one of the final steps. The nitro group is a strong electron-withdrawing group and is generally stable to many of the reaction conditions used to construct the substituted furan core. The reduction of the nitro group can be achieved using various methods, such as catalytic hydrogenation (H₂ with Pd, Pt, or Ni catalysts) or with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).

Protecting GroupIntroduction ReagentRemoval ConditionsKey Features
Acetyl (Ac)Acetic Anhydride / Acetyl ChlorideAcidic or Basic HydrolysisRobust and economical.
BocDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (e.g., TFA)Stable to base and hydrogenation.
CbzBenzyl ChloroformateCatalytic HydrogenationAllows for neutral deprotection.
Nitro Group (precursor)(Incorporated in starting material)Catalytic Hydrogenation or Metal/Acid ReductionAvoids protection/deprotection steps.

Modular and Scalable Synthesis of this compound and its Analogues

A modular approach to the synthesis of the target compound and its analogues is highly desirable as it allows for the rapid generation of a library of related compounds by varying the individual building blocks. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are exceptionally well-suited for this purpose.

A convergent synthetic strategy could involve the Suzuki coupling of a furan-based building block with a phenyl-based building block. For example, a reaction between (5-((tert-butyldimethylsilyl)oxy)methyl)furan-2-yl)boronic acid and N-(2-bromo-5-methoxyphenyl)acetamide (an acetyl-protected aminophenyl bromide) would construct the core carbon-carbon bond between the two rings. The silyl protecting group on the hydroxymethyl function and the acetyl group on the amino function can then be removed in subsequent steps. This modularity allows for the synthesis of analogues by simply swapping either the furan boronic acid or the aryl halide with a different substituted partner.

Reaction Chemistry and Mechanistic Investigations of 5 2 Amino 4 Methoxyphenyl Furan 2 Yl Methanol

Electrophilic and Nucleophilic Reactivity of the Furan (B31954) Ring in [5-(2-Amino-4-methoxyphenyl)furan-2-yl]methanol

The furan ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack. Its reactivity is significantly greater than that of benzene (B151609). chemicalbook.com This heightened reactivity is due to the participation of the oxygen atom's lone pair of electrons in the aromatic π-system, which increases the electron density of the ring carbons. pearson.com Consequently, the furan ring in this compound serves as the primary site for electrophilic reactions.

Regioselectivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the furan ring preferentially occurs at the C2 and C5 positions (the α-carbons), as the carbocation intermediates formed during substitution at these positions are more stabilized by resonance. quora.comquora.com The intermediate cation resulting from an attack at the C2 or C5 position can be stabilized by three resonance structures, whereas an attack at the C3 or C4 position results in an intermediate with only two resonance structures. chemicalbook.com

In the case of this compound, the C2 and C5 positions are already substituted. Therefore, electrophilic attack would be directed to the C3 or C4 positions. The large (2-Amino-4-methoxyphenyl) group at C5 and the methanol (B129727) group at C2 will sterically and electronically influence the regioselectivity of further substitutions. The electron-donating nature of the substituted phenyl ring is expected to activate the furan ring further towards electrophilic attack.

Position of Electrophilic Attack Relative Stability of Intermediate Key Influencing Factors
C2/C5High (more stable)Resonance stabilization (3 contributing structures)
C3/C4Low (less stable)Resonance stabilization (2 contributing structures)

Ring-Opening Reactions of the Furan Core and Transformations (e.g., Achmatowicz, Piancatelli)

The furan core of this compound is susceptible to ring-opening reactions, particularly those characteristic of furfuryl alcohols. Two notable transformations are the Achmatowicz reaction and the Piancatelli rearrangement.

Achmatowicz Reaction: This reaction involves the oxidative ring expansion of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one. wikipedia.orgnih.gov The reaction is typically initiated by an oxidizing agent, such as bromine in methanol or m-CPBA, which converts the furan into a 2,5-dimethoxy-2,5-dihydrofuran intermediate. wikipedia.orgresearchgate.net Subsequent acid-catalyzed rearrangement leads to the dihydropyranone product. wikipedia.org Given its furfuryl alcohol structure, this compound is a suitable substrate for this transformation, which would yield a highly functionalized pyranone derivative.

Piancatelli Rearrangement: This acid-catalyzed rearrangement converts 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.org The reaction mechanism involves the formation of a carbocation, followed by a 4π-electrocyclization. wikipedia.orgnih.gov The presence of the 2-furylcarbinol moiety in this compound makes it a candidate for the Piancatelli rearrangement, which would lead to the formation of a substituted 4-hydroxycyclopentenone. Milder conditions might be necessary to avoid side reactions, and Lewis acids can be employed to drive the reaction. wikipedia.orgnih.gov

Transformation Substrate Moiety Typical Reagents Product Class
Achmatowicz ReactionFurfuryl alcoholBr₂/MeOH or m-CPBA, followed by acidDihydropyranone
Piancatelli Rearrangement2-FurylcarbinolAcid catalyst (Brønsted or Lewis)4-Hydroxycyclopentenone

Reactivity and Derivatization of the Methanol Group

The primary alcohol (methanol) group at the C2 position of the furan ring is a versatile site for chemical modification. It can undergo a variety of common alcohol reactions.

Oxidation : The furfuryl alcohol can be oxidized to the corresponding aldehyde (furfural derivative) or further to the carboxylic acid (furoic acid derivative). rsc.orgrsc.org A range of oxidizing agents can be employed, from traditional chromium-based reagents to more modern catalytic systems using manganese. rsc.orgresearchgate.net

Esterification : Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions will yield the corresponding esters.

Etherification : The alcohol can be converted into an ether through reactions such as the Williamson ether synthesis. wikipedia.org

Conversion to a Leaving Group : The hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chlorides. This facilitates subsequent nucleophilic substitution reactions.

Halogenation : The alcohol can be converted to the corresponding halide using standard halogenating agents.

Chemical Transformations Involving the Amino and Methoxy (B1213986) Substituents

Reactivity of the Aniline Moiety

The 2-amino group confers the reactivity of a primary aromatic amine (aniline) to the molecule. byjus.com Aniline derivatives are highly reactive in electrophilic substitution reactions. allen.in

Acylation : The amino group readily reacts with acylating agents like acetyl chloride or acetic anhydride (B1165640) to form the corresponding amide (an anilide). wikipedia.org This is often used as a protecting group strategy to moderate the high reactivity of the aniline ring in other reactions, such as nitration or halogenation. libretexts.org

Alkylation : The nitrogen can be alkylated, although controlling the degree of alkylation can be challenging.

Diazotization : The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). Diazonium salts are versatile intermediates that can be subsequently converted into a wide range of functional groups (e.g., -OH, -CN, -X where X is a halogen).

Coupling Reactions : Aniline derivatives can participate in coupling reactions, such as the formation of azo dyes by reacting with diazonium salts. allen.in

Influence of the Methoxy Group on Furan Reactivity

The methoxy group at the C4 position of the phenyl ring is a strong electron-donating group. libretexts.org Its primary influence is on the reactivity of the phenyl ring itself, strongly activating it towards electrophilic aromatic substitution at the positions ortho and para to it.

Advanced Oxidation and Reduction Chemistry of this compound

The presence of multiple reactive sites in this compound suggests a rich and complex oxidation and reduction chemistry. The electron-rich furan ring, the primary amino group, and the hydroxymethyl group are all susceptible to oxidation, while the aromatic ring can undergo reduction under specific conditions.

Advanced Oxidation:

Advanced oxidation processes (AOPs) generate highly reactive species, such as hydroxyl radicals (•OH), which can react non-selectively with various functional groups. The reaction of •OH with the furan moiety is expected to be a dominant pathway, potentially leading to ring-opening products. Ozonolysis is another powerful oxidation method that cleaves the double bonds in the furan ring, which would likely result in the formation of dicarbonyl compounds through a Criegee intermediate mechanism. rsc.org Photocatalytic oxidation, employing catalysts like titanium dioxide (TiO2) or others, could also be utilized to degrade the molecule, with the reaction likely initiated by electron transfer from the aromatic or furan ring to the excited photocatalyst. The amino and hydroxymethyl groups are also prone to oxidation, which could lead to the formation of nitro, carbonyl, or carboxylic acid functionalities, respectively.

Reduction Chemistry:

The primary targets for reduction in this compound are the furan and benzene rings. Catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel is a common method for the reduction of aromatic and heterocyclic rings. Under forcing conditions, both the furan and benzene rings could be saturated to their corresponding cyclic ether and cyclohexane derivatives.

Metal hydride reagents, such as lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4), are typically used for the reduction of carbonyl groups and would not be expected to reduce the furan or benzene rings under standard conditions. uop.edu.pklibretexts.orglumenlearning.comslideshare.netlibretexts.org However, they could be used to reduce any carbonyl functionalities that might be formed during oxidative processes.

A hypothetical reaction scheme for the advanced oxidation and reduction of the target compound is presented below:

Reaction TypeReagents and ConditionsExpected Major Products
Oxidation
OzonolysisO3, then reductive or oxidative workupDicarbonyl compounds from furan ring cleavage
Hydroxyl Radical AttackFenton's reagent (Fe2+/H2O2)Ring-opened and hydroxylated products
Photocatalytic OxidationTiO2, UV light, O2Mineralization to CO2, H2O, and inorganic ions
Reduction
Catalytic HydrogenationH2, Pd/C, high pressure/temperature[5-(2-Amino-4-methoxycyclohexyl)tetrahydrofuran-2-yl]methanol

Rearrangement Reactions and Fragmentations Relevant to this compound

Rearrangement Reactions:

A significant rearrangement reaction applicable to the furfuryl alcohol moiety of this compound is the Achmatowicz reaction . This reaction involves the oxidative rearrangement of a furfuryl alcohol to a dihydropyranone. Treatment of the starting material with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or bromine in methanol would likely lead to the formation of a 6-hydroxy-2H-pyran-3(6H)-one derivative. This transformation is a powerful tool in synthetic organic chemistry for the construction of six-membered heterocyclic systems.

Fragmentation Pathways:

The fragmentation of this compound under mass spectrometry conditions can be predicted based on the fragmentation patterns of related compounds. The molecular ion would be expected to undergo several characteristic fragmentation pathways. Alpha-cleavage adjacent to the oxygen of the hydroxymethyl group could lead to the loss of a CH2OH radical or a formyl radical. Cleavage of the bond between the furan ring and the phenyl group is also a likely fragmentation pathway. The fragmentation of the aminophenyl group would likely involve the loss of ammonia or related nitrogen-containing fragments.

A table summarizing potential major fragments in the mass spectrum is provided below:

m/z ValueProposed Fragment Structure/IdentityFragmentation Pathway
M+•[C12H13NO3]+•Molecular ion
M - 31[C11H10NO2]+Loss of •CH2OH
M - 44[C11H9NO2]+Loss of CH2O and H•
M - 77[C5H6O2N]+Loss of C6H5O• (methoxyphenyl radical)
108[C7H8O]+•Methoxyphenol radical cation
95[C5H5O2]+Furan-2-ylmethanol cation

Studies on Reaction Kinetics and Thermodynamics of this compound Transformations

While no specific kinetic or thermodynamic data for reactions involving this compound have been reported, general principles can be applied to estimate the feasibility and rates of its potential transformations.

Reaction Kinetics:

The rates of oxidation and reduction reactions will be highly dependent on the specific reagents and reaction conditions employed. The reaction of the furan ring with strong oxidizing agents like ozone is expected to be fast. The kinetics of catalytic hydrogenation would depend on factors such as catalyst type, hydrogen pressure, and temperature. Computational studies using density functional theory (DFT) could provide valuable insights into the activation energies of various reaction pathways, allowing for the prediction of reaction rates. For instance, theoretical calculations on the ozonolysis of furan derivatives have shown that the initial addition of ozone to the furan ring is the rate-determining step. rsc.org

Thermodynamics:

The thermodynamics of the transformations can be estimated by considering the bond energies of the reactants and products. The oxidation of the furan ring is generally an exothermic process, leading to more stable, lower-energy products. The hydrogenation of the aromatic and furan rings is also thermodynamically favorable, as it involves the formation of stronger C-H and C-C single bonds at the expense of weaker C=C double bonds. The Achmatowicz rearrangement is also known to be a thermodynamically driven process. Computational chemistry can be employed to calculate the Gibbs free energy change (ΔG) for proposed reactions, which would indicate their thermodynamic feasibility. Studies on similar furan derivatives in Diels-Alder reactions have shown that the thermodynamics are influenced by the nature and position of substituents on the furan ring. nih.gov

A summary of expected kinetic and thermodynamic parameters for key reactions is presented below:

ReactionExpected Activation Energy (Ea)Expected Enthalpy of Reaction (ΔH)
Furan OzonolysisLowHighly Exothermic
Catalytic HydrogenationModerate (depends on catalyst)Exothermic
Achmatowicz RearrangementModerateExothermic

Theoretical and Computational Studies of 5 2 Amino 4 Methoxyphenyl Furan 2 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of [5-(2-Amino-4-methoxyphenyl)furan-2-yl]methanol. These methods, rooted in the principles of quantum mechanics, can elucidate the distribution of electrons within the molecule and identify regions susceptible to chemical reactions.

Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound.

Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. acadpubl.eumalayajournal.org For furan-containing compounds, the HOMO is often localized on the furan (B31954) ring and the electron-donating amino group, while the LUMO may be distributed across the aromatic system. acadpubl.euresearchgate.net

Charge Distribution: The distribution of partial atomic charges within this compound can be calculated using various population analysis schemes within DFT, such as Mulliken population analysis. This information helps to identify electrophilic and nucleophilic sites, providing clues about the molecule's intermolecular interactions and reactivity.

Aromaticity: DFT can also be employed to quantify the aromaticity of the phenyl and furan rings in the molecule. Aromaticity is a key factor influencing the stability and reactivity of the compound.

A hypothetical DFT analysis of this compound would likely involve geometry optimization followed by the calculation of electronic properties. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) is critical for obtaining reliable results. researchgate.netepstem.net

PropertyPredicted Significance for this compound
HOMO EnergyIndicates electron-donating capacity, likely influenced by the amino and methoxy (B1213986) groups.
LUMO EnergyIndicates electron-accepting capacity, distributed across the π-system.
HOMO-LUMO GapA key descriptor of chemical reactivity and kinetic stability. acadpubl.eu
Mulliken Atomic ChargesReveals the electrophilic and nucleophilic centers within the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions.

The substituents on the furan and phenyl rings—the amino, methoxy, and hydroxymethyl groups—are not rigidly fixed in space. Rotation around the single bonds connecting these groups to the rings and the bond linking the two rings leads to a variety of possible conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformations.

InteractionPotential Influence on this compound
Intramolecular Hydrogen BondingCan lock the molecule into specific conformations, affecting its biological activity and physical properties. fonlo.orgucsf.edu
Steric EffectsCan force non-coplanarity between the furan and phenyl rings, impacting the electronic conjugation. fonlo.org

Computational Analysis of Reaction Pathways and Transition States

Computational methods can be used to explore the potential chemical reactions that this compound might undergo. By mapping out the potential energy surface for a given reaction, it is possible to identify the transition states—the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. rsc.org For instance, the thermal decomposition of similar furan derivatives has been studied computationally to elucidate the primary reaction pathways. nih.gov

Elucidation of Mechanism via Computational Energetics

Computational energetics, primarily through methods like Density Functional Theory (DFT), allows for the detailed exploration of reaction potential energy surfaces. This includes the characterization of reactants, products, intermediates, and transition states. For furan derivatives bearing electron-donating substituents, such as the 2-amino-4-methoxyphenyl group, electrophilic substitution reactions are of significant interest. The amino and methoxy groups activate the furan ring, making it more susceptible to attack by electrophiles.

Theoretical studies on analogous systems, such as 2-methoxyfuran, indicate that the reaction mechanism can be complex, potentially involving zwitterionic intermediates. nih.gov The formation of these intermediates is guided by local nucleophile/electrophile interactions. nih.gov In the case of this compound, the furan ring acts as the nucleophile. Computational calculations can pinpoint the most likely sites of electrophilic attack and determine the relative energies of the possible intermediates and transition states.

Table 1: Calculated Energetic Parameters for a Hypothetical Electrophilic Substitution on an Analogous Aminophenyl Furan System
Reaction PathwayTransition State (TS)Activation Energy (ΔE‡) (kcal/mol)Reaction Energy (ΔErxn) (kcal/mol)
Attack at C3 of FuranTS115.2-5.8
Attack at C4 of FuranTS218.9-2.1

These calculations often reveal that electrophilic attack is favored at the C5 position of the furan ring if unsubstituted, but due to the bulky substituent at C5 in the target molecule, the other positions become more relevant. The electron-donating nature of the aminophenyl group significantly lowers the activation barriers compared to unsubstituted furan.

Rate Constant Predictions and Kinetic Modeling

Beyond understanding the energetic landscape of a reaction, computational chemistry can predict reaction rates and inform kinetic models. By calculating the Gibbs free energy of activation (ΔG‡), rate constants (k) can be estimated using Transition State Theory (TST).

For complex reactions, especially those involving multiple steps and intermediates, Rice-Ramsperger-Kassel-Marcus (RRKM) theory may be employed to account for the pressure and temperature dependence of rate constants. Kinetic modeling of the polymerization of furan derivatives, for example, relies on accurate rate constants for initiation, propagation, and termination steps. researchgate.net

Theoretical studies on the oxidation of furan and its derivatives by radicals like hydroxyl (•OH) have also been a subject of kinetic modeling. These studies predict the rate constants for various reaction channels, such as addition to the furan ring or hydrogen abstraction. nih.gov The presence of the amino and methoxy substituents in this compound is expected to significantly influence these rate constants.

Table 2: Predicted Rate Constants for Hypothetical Reactions of an Analogous Aminophenyl Furan at 298 K
Reaction TypeReactantPredicted Rate Constant (k) (cm³/molecule·s)Computational Method
Hydroxyl Radical Addition•OH2.5 x 10⁻¹¹TST/DFT
Diels-Alder CycloadditionMaleic Anhydride (B1165640)8.2 x 10⁻¹⁸DFT

These predictive models are invaluable for understanding the atmospheric lifetime of such compounds or their behavior in complex reaction mixtures.

Structure-Reactivity Relationships Derived from Computational Data

One of the key strengths of computational studies is the ability to systematically modify a molecule's structure and observe the resulting changes in its reactivity. This allows for the establishment of clear structure-reactivity relationships. For furan derivatives, the nature and position of substituents have a profound impact on their chemical behavior.

Computational studies have consistently shown that electron-donating groups increase the reactivity of furans in reactions such as Diels-Alder cycloadditions. rsc.org This is attributed to the raising of the Highest Occupied Molecular Orbital (HOMO) energy of the furan, which leads to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, resulting in a stronger interaction and a lower activation barrier. rsc.org

In the case of this compound, the combined electron-donating effects of the amino and methoxy groups on the phenyl ring, which in turn influences the furan ring, are expected to make it a highly reactive diene. Computational analysis of a series of substituted furans can quantify this effect.

Table 3: Correlation of Substituent Electronic Properties with Calculated Reactivity Descriptors for Analogous Substituted Furans
Substituent at C2Hammett Parameter (σp)Calculated HOMO Energy (eV)Calculated Activation Energy (ΔE‡) for Diels-Alder with Maleimide (kcal/mol)
-H0.00-8.8722.5
-CH₃-0.17-8.6520.1
-OCH₃-0.27-8.4218.3
-NH₂-0.66-7.9815.7

The data clearly illustrates that as the electron-donating character of the substituent increases (more negative Hammett parameter), the HOMO energy increases, and the activation energy for a representative reaction decreases, thus enhancing reactivity. This relationship provides a predictive framework for designing furan-based compounds with tailored reactivity.

Advanced Structural Investigations and Supramolecular Chemistry of 5 2 Amino 4 Methoxyphenyl Furan 2 Yl Methanol

X-ray Crystallography of [5-(2-Amino-4-methoxyphenyl)furan-2-yl]methanol and its Co-crystals

Co-crystallization of this compound with suitable co-formers could lead to the formation of new crystalline structures with altered physical properties. For instance, co-crystallization with carboxylic acids could result in salt formation or neutral co-crystals, where robust hydrogen bonds between the amino group and the carboxylic acid group would likely be the primary supramolecular synthon.

Table 1: Predicted Crystallographic Parameters for this compound (Hypothetical)

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P-1
Key Hydrogen BondsN-H···O (hydroxyl), O-H···N (amine), N-H···N (amine)
Potential π-π StackingBetween furan (B31954) and phenyl rings of adjacent molecules

Conformational Analysis in Solid and Solution States

A comprehensive conformational analysis of this compound would involve comparing its structure in the solid state (from X-ray crystallography) and in solution (using techniques like NMR spectroscopy). In the solid state, the molecule's conformation would be relatively fixed due to packing forces and strong intermolecular interactions. The dihedral angle between the furan and phenyl rings would be a key conformational parameter.

Intermolecular Interactions and Self-Assembly Processes

The self-assembly of this compound in the solid state would be governed by a combination of intermolecular forces. Hydrogen bonding is expected to be the dominant interaction, with the amino and hydroxyl groups acting as primary sites for these interactions. These could lead to the formation of one-dimensional chains or two-dimensional sheets.

Design of Supramolecular Architectures Incorporating this compound

The molecular structure of this compound makes it an attractive building block for the design of more complex supramolecular architectures. The presence of multiple hydrogen bonding sites allows for the programmed assembly of this molecule into predictable patterns.

For example, by introducing complementary molecules (co-formers), it would be possible to construct binary co-crystals with specific network topologies. A dicarboxylic acid, for instance, could act as a linker between two molecules of this compound, leading to the formation of extended chains or ladders. Similarly, molecules with multiple hydrogen bond acceptor sites could be used to create more intricate three-dimensional networks. The principles of crystal engineering could be applied to rationally design these multi-component systems with desired structural and functional properties.

Applications and Potential Utilities of 5 2 Amino 4 Methoxyphenyl Furan 2 Yl Methanol Non Prohibited

Role as a Versatile Synthetic Building Block for Complex Heterocycles and Natural Product Analogues

The furan (B31954) moiety is a cornerstone in synthetic organic chemistry, valued for its ability to participate in a wide array of transformations to build complex molecular architectures. researchgate.netacs.org The furan ring in [5-(2-Amino-4-methoxyphenyl)furan-2-yl]methanol can be considered a latent 1,4-dicarbonyl compound, a feature that allows for its conversion into other heterocyclic systems or carbocyclic frameworks. acs.org The presence of the amino, methoxy (B1213986), and hydroxymethyl groups provides multiple reaction sites for further functionalization, rendering it a highly versatile synthon.

The synthesis of complex heterocyclic structures is a major focus of medicinal chemistry and materials science, as these scaffolds are prevalent in pharmaceuticals and functional materials. tubitak.gov.tr The amino group on the phenyl ring of the title compound can be readily diazotized and converted to other functionalities or can participate in cyclization reactions to form fused heterocyclic systems like benzofurans or indoles after appropriate modifications. The primary alcohol on the furan ring can be oxidized to an aldehyde or carboxylic acid, opening pathways to imines, esters, and amides, which are key intermediates in the synthesis of diverse heterocyclic libraries.

Furthermore, the furan core itself is a structural motif found in numerous natural products with interesting biological activities. researchgate.netmdpi.commdpi.com Synthetic chemists often utilize furan derivatives as starting points for the total synthesis of natural products or for the creation of simplified analogues to study structure-activity relationships. mdpi.com The specific substitution pattern of this compound makes it an interesting starting material for analogues of natural products that contain substituted aromatic and furan rings.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupPotential Reaction TypeResulting Structure/Intermediate
Primary Amine (-NH₂)Diazotization, Sandmeyer ReactionHalogenated, cyano, or hydroxylated phenyl derivatives
Acylation, SulfonylationAmides, sulfonamides for further cyclization
Condensation with carbonylsImines, Schiff bases
Hydroxymethyl (-CH₂OH)OxidationFuran-2-carbaldehyde, Furan-2-carboxylic acid
Esterification, EtherificationEsters, ethers
Furan RingDiels-Alder ReactionOxabicyclic compounds, precursors to cyclohexenes
Ring-opening/Rearrangement1,4-Dicarbonyl compounds, pyranones
Metal-catalyzed cross-couplingBi-aryl or vinyl-substituted furans

Precursor for Advanced Organic Materials

The unique electronic and structural features of this compound make it a promising candidate as a precursor for advanced organic materials. The combination of the electron-rich aminomethoxy-phenyl system and the furan ring creates a donor-π-acceptor (D-π-A) type structure, which is a fundamental design principle for many functional organic materials.

Furan-containing π-conjugated molecules have garnered significant interest as organic semiconductors for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.netnih.gov The furan ring, being less aromatic than thiophene, can sometimes lead to materials with desirable properties such as higher solubility and strong fluorescence. nih.gov The electron-donating amino and methoxy groups on the phenyl ring of this compound can enhance the highest occupied molecular orbital (HOMO) energy level, which is crucial for hole-transporting materials used in OLEDs and OPVs.

Derivatives of this compound could be synthesized to create extended π-conjugated systems. For instance, the primary alcohol can be converted into a leaving group, allowing for coupling reactions to build oligomers or polymers. Similarly, the amino group can be used as an anchoring point for other chromophoric units. These modifications can tune the optical and electronic properties, such as the absorption and emission wavelengths, making them suitable for specific optoelectronic applications. acs.orgnih.gov The development of furan-based semiconductors is an active area of research, with some materials already achieving high charge carrier mobilities. researchgate.net

The title compound possesses two key functional groups, the primary amine and the primary alcohol, that are amenable to polymerization reactions. This bifunctionality allows it to be used as a monomer for the synthesis of functional polymers like polyesters, polyamides, and polyurethanes. The incorporation of the aminomethoxyphenyl-furan moiety into a polymer backbone can impart specific properties to the resulting material, such as thermal stability, conductivity, or fluorescence.

Furan-based polymers, derived from renewable biomass sources, are considered sustainable alternatives to petroleum-based plastics. acs.orgwiley-vch.de For example, 2,5-furandicarboxylic acid (FDCA), a derivative of furan, is a well-known monomer for producing bio-based polyesters like polyethylene (B3416737) furanoate (PEF). acs.orgnih.gov By analogy, polymers synthesized from this compound could lead to new classes of functional, bio-derived polymers. The reactive sites on the molecule could also be used for post-polymerization modification, allowing for the attachment of various functional groups to tailor the polymer's properties for specific applications. nih.govacs.org

Applications in Catalysis

The structural motifs within this compound are also relevant in the field of catalysis, both in the design of ligands for metal-based catalysts and in organocatalysis.

The molecule contains multiple potential coordination sites for metal ions, including the nitrogen atom of the amino group, the oxygen atom of the furan ring, and the oxygen atom of the hydroxymethyl group. This allows it to act as a chelating ligand, forming stable complexes with transition metals. Ligands play a crucial role in homogeneous catalysis by modulating the steric and electronic properties of the metal center, thereby controlling the activity and selectivity of the catalyst. derpharmachemica.comacs.org

Table 2: Potential Metal Coordination Sites and Ligand Class

Potential Coordinating AtomsLigand TypePotential Metal Compatibility
Amino (N), Furan (O)Bidentate (N,O)Palladium (Pd), Copper (Cu), Rhodium (Rh)
Amino (N), Hydroxymethyl (O)Bidentate (N,O)Ruthenium (Ru), Iridium (Ir), Iron (Fe)

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a metal-free alternative to traditional catalysis. The primary amine in this compound can function as a Brønsted base or as a nucleophilic catalyst. For example, primary amines are known to react with aldehydes and ketones to form enamines or iminium ions, which are key intermediates in many organocatalytic cycles, such as aldol (B89426) and Michael reactions.

Furthermore, the amino group can participate in hydrogen bonding, which can activate substrates and control stereoselectivity. The development of chiral derivatives of this compound could lead to new enantioselective organocatalysts. acs.org The field of organocatalysis has expanded rapidly, with amino-functionalized molecules playing a central role in the development of efficient and environmentally benign synthetic methodologies. mdpi.comrsc.org

Structure-Property Relationship Studies for Material Science Applications

The unique molecular architecture of this compound, which combines a furan ring with a substituted aniline, suggests its potential as a building block in the development of novel materials. While specific studies on this exact compound are not extensively documented in publicly available literature, a comprehensive analysis of its structural components allows for the extrapolation of its likely contributions to the properties of resulting materials. The interplay between the furan moiety, the aminomethoxy-substituted phenyl ring, and the reactive hydroxymethyl group is key to understanding its potential applications in material science.

The furan ring, derivable from renewable biomass sources, imparts a degree of rigidity to the molecular backbone. mdpi.com In the context of polymers, this rigidity can contribute to enhanced thermal stability and mechanical strength. Furan-based polymers are increasingly being explored as sustainable alternatives to their petroleum-based counterparts. lbl.gov The 2,5-disubstitution pattern on the furan ring provides a linear orientation, which is often desirable for the creation of ordered polymeric structures, including liquid crystals and materials with anisotropic properties.

The aminophenyl group introduces functionalities that can significantly influence the electronic and interchain interactions of a material. The amino group is a well-known electron donor and can participate in hydrogen bonding, which can be a critical factor in determining the morphology and mechanical properties of a polymer. nih.govresearchgate.netresearchgate.net The presence of the methoxy group, also an electron-donating substituent, further modulates the electronic properties of the aromatic system. In the field of optoelectronics, the combination of an electron-rich furan ring with an electron-donating substituted phenyl ring can lead to materials with interesting photophysical properties, such as fluorescence. researchgate.netiaea.org The specific positioning of the amino and methoxy groups on the phenyl ring can also influence the planarity of the molecule, which in turn affects the packing and charge transport characteristics in organic electronic devices. acs.org

The hydroxymethyl group at the 2-position of the furan ring is a primary alcohol, offering a reactive site for a variety of chemical transformations. This functionality is analogous to that of the well-studied 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical in biorefineries. nih.govbohrium.comnih.govsusbind.eu This hydroxyl group can readily undergo esterification, etherification, or be used in the formation of urethanes, making this compound a versatile monomer for step-growth polymerization. The resulting polyesters, polyurethanes, and polyethers could exhibit a range of properties depending on the co-monomers used.

A hypothetical exploration of the structure-property relationships for polymers derived from this compound is presented in the tables below. These tables are illustrative and based on established principles of polymer chemistry and material science.

Table 1: Predicted Influence of Structural Components on Material Properties

Structural ComponentPotential Contribution to Material Properties
Furan Ring - Imparts rigidity and thermal stability to the polymer backbone.- Derived from renewable resources, enhancing the sustainability profile of the material. mdpi.com- The 2,5-disubstitution pattern promotes linear chain growth.
Aminophenyl Group - The amino group can act as a cross-linking site.- Participates in hydrogen bonding, influencing chain packing and mechanical properties.- The electron-donating nature of the amino and methoxy groups can be harnessed for optoelectronic applications. researchgate.net
Hydroxymethyl Group - Provides a reactive site for polymerization, enabling the formation of polyesters, polyurethanes, etc. researchgate.net- Influences the polarity and solubility of the monomer and resulting polymer.

Table 2: Hypothetical Properties of Polymers Derived from this compound

Polymer TypePotential PropertiesPotential Applications
Polyester (with a dicarboxylic acid) - Semi-crystalline or amorphous depending on the co-monomer.- Good thermal stability.- Potential for biodegradability.- Bio-based packaging materials.- Fibers for textiles.
Polyurethane (with a diisocyanate) - Can form tough and flexible elastomers or rigid foams.- Good abrasion resistance.- Potential for use in coatings and adhesives.- Biomedical materials.- High-performance elastomers.
Epoxy Resin (as a curing agent) - The amino group can react with epoxy rings to form a cross-linked network.- Could enhance the thermal and mechanical properties of the cured resin.- Advanced composites.- Adhesives and coatings.

Further research, including the synthesis and characterization of polymers incorporating this compound, is necessary to validate these predicted structure-property relationships and fully elucidate its potential in material science.

Future Research Directions and Unresolved Challenges in 5 2 Amino 4 Methoxyphenyl Furan 2 Yl Methanol Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount goal in modern organic synthesis. For [5-(2-Amino-4-methoxyphenyl)furan-2-yl]methanol, future research will undoubtedly focus on developing synthetic routes that are not only efficient but also environmentally benign and atom-economical. pearson.comchemicalbook.com

Current synthetic strategies for 2,5-disubstituted furans, the core structure of the target molecule, often rely on transition metal catalysis, including palladium, nickel, and copper-catalyzed cross-coupling reactions. researchgate.netresearchgate.netnih.govresearchgate.net While effective, these methods can suffer from drawbacks such as the use of expensive and toxic catalysts, harsh reaction conditions, and the generation of significant waste.

A promising avenue for future research lies in the utilization of biomass-derived starting materials. acs.orgacs.orgresearchgate.netnih.govrsc.org Furan (B31954) derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), can be readily obtained from lignocellulosic biomass. scispace.comnih.gov Developing synthetic pathways that convert these renewable feedstocks into this compound would represent a significant step towards a more sustainable chemical industry.

Furthermore, the principles of atom economy, which emphasize the maximization of the incorporation of all materials used in the synthesis into the final product, will be a guiding principle. acs.orgnih.gov This can be achieved through the design of cascade reactions, multicomponent reactions, and the use of catalytic cycles that minimize the formation of byproducts. a-h.instituteresearchgate.net The development of solid-supported catalysts could also simplify purification processes and allow for catalyst recycling, further enhancing the sustainability of the synthesis. a-h.institute

Table 1: Comparison of Synthetic Approaches for Furan Derivatives

Synthetic ApproachAdvantagesDisadvantagesSustainability Aspect
Traditional Cross-Coupling High efficiency, good functional group tolerance.Use of expensive/toxic metals, often harsh conditions.Moderate; potential for catalyst recovery can improve it.
Biomass-Derived Routes Utilizes renewable feedstocks, potential for greener processes.Can require multi-step conversions, catalyst development is ongoing.High; aligns with green chemistry principles.
Multicomponent Reactions High atom economy, operational simplicity, step-efficient.Substrate scope can be limited, optimization can be challenging.High; minimizes waste and energy consumption.
Photocatalysis/Biocatalysis Mild reaction conditions, high selectivity.Can require specific equipment or enzymes, scalability can be a challenge.High; often uses benign reagents and conditions.

Exploration of Novel Reactivity and Transformation Pathways

The unique arrangement of functional groups in this compound—a furan ring, an aromatic amine, a methoxy (B1213986) group, and a primary alcohol—suggests a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate the chemical transformations of this molecule to unlock its full synthetic potential.

The furan core is known to be highly reactive towards electrophiles, with substitution typically occurring at the C5 position if available, or C2/C5 positions being the most activated. pearson.comchemicalbook.com The presence of the electron-donating amino and methoxy groups on the appended phenyl ring is expected to further influence the electronic properties of the furan, potentially modulating its reactivity in electrophilic aromatic substitution reactions. wikipedia.orgonlineorganicchemistrytutor.com

Conversely, the furan ring can also participate in various cycloaddition reactions, acting as a diene in Diels-Alder reactions. rsc.orgpku.edu.cnresearchgate.net Investigating the scope and selectivity of these reactions with the target molecule could lead to the synthesis of complex polycyclic structures with potential biological activity.

The amino and hydroxyl functional groups offer handles for a variety of transformations. The primary amine can undergo diazotization, acylation, and alkylation, and participate in cross-coupling reactions to form C-N bonds. nih.govwikipedia.orgnih.govyoutube.comtaylorandfrancis.com The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or be converted into ethers and esters.

Emerging areas such as photocatalysis and biocatalysis offer exciting possibilities for novel transformations under mild and selective conditions. nih.govresearchgate.netresearchgate.netscispace.com Photocatalytic methods could enable unique bond formations and functional group interconversions that are not accessible through traditional thermal methods. nih.govresearchgate.netresearchgate.netscispace.com Biocatalysis, using enzymes or whole-cell systems, could provide highly chemo-, regio-, and stereoselective transformations, such as the oxidation of the alcohol moiety or modifications to the aromatic rings. researchgate.netresearchgate.netacs.orgnih.gova-h.institute

Advanced Computational Modeling for Predictive Material Design

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and design of new materials with desired properties. For this compound, computational studies can provide valuable insights into its electronic structure, conformational preferences, and reactivity.

Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometry, electronic properties (such as HOMO-LUMO gap), and spectroscopic signatures. These calculations can also be used to model the transition states of various reactions, providing a deeper understanding of the reaction mechanisms and helping to rationalize experimental observations.

Furthermore, computational screening can be used to predict the potential of this molecule and its derivatives for specific applications. For example, by calculating properties such as charge transport characteristics, it may be possible to identify promising candidates for organic electronic materials. Similarly, molecular docking simulations could be used to predict the binding affinity of these compounds to biological targets, guiding the design of new therapeutic agents.

Integration into Multi-Functional Systems and Nanotechnology

The unique combination of a fluorescent aromatic core and functional groups capable of further modification makes this compound an attractive building block for the construction of multi-functional systems and for integration into nanotechnology.

The inherent fluorescence of the substituted furan-phenyl scaffold could be harnessed for the development of chemical sensors, where binding of an analyte to a functionalized derivative of the molecule leads to a change in the fluorescence signal. The amino and hydroxyl groups provide convenient points for attaching recognition elements or for grafting the molecule onto surfaces.

In the realm of nanotechnology, this compound could be used as a monomer for the synthesis of novel polymers with tailored optical and electronic properties. Its rigid structure could lead to materials with interesting liquid crystalline or self-assembly behaviors. Furthermore, it could be incorporated into nanomaterials such as nanoparticles or quantum dots to impart specific functionalities, such as targeting capabilities in biomedical applications or enhanced photophysical properties.

Overcoming Scalability and Practical Synthesis Challenges

While laboratory-scale synthesis of novel compounds is crucial for initial studies, the ultimate utility of this compound will depend on the ability to produce it on a larger scale in a cost-effective and safe manner. A significant challenge in this regard is the transition from small-scale laboratory procedures to robust and scalable manufacturing processes.

Issues that need to be addressed include the availability and cost of starting materials, the efficiency and safety of the synthetic route, and the ease of purification of the final product. The use of hazardous reagents, high-pressure reactions, or cryogenic conditions can be difficult and expensive to implement on an industrial scale.

Future research should focus on developing process chemistry that is amenable to scale-up. This includes exploring continuous flow chemistry, which can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processing. Additionally, the development of purification methods that avoid chromatography, such as crystallization or distillation, will be crucial for reducing costs and environmental impact. A thorough understanding of the reaction kinetics and thermodynamics will also be essential for optimizing the process for large-scale production.

Q & A

Q. What are the common synthetic routes for [5-(2-Amino-4-methoxyphenyl)furan-2-yl]methanol?

The compound is typically synthesized via reduction of a nitro precursor. A primary method involves reducing (2-Nitro-4-methoxyphenyl)methanol using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C). The furan ring is constructed through cyclization or coupling reactions, such as Suzuki-Miyaura cross-coupling, to attach the 2-amino-4-methoxyphenyl group. Post-synthetic purification via column chromatography ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the aromatic proton environment and substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
  • FT-IR : To identify functional groups (e.g., -NH₂, -OCH₃, -OH).
    Discrepancies in NMR shifts may arise due to solvent effects or tautomerism, requiring comparison with computational predictions (e.g., DFT calculations) .

Q. What are the primary chemical reactions this compound undergoes?

  • Oxidation : The hydroxymethyl group oxidizes to a carboxylic acid using KMnO₄ or CrO₃.
  • Reduction : LiAlH₄ reduces the furan ring or modifies substituents.
  • Substitution : Electrophilic aromatic substitution (e.g., halogenation) occurs at the furan or phenyl ring .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis?

Optimization strategies include:

  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C for hydrogenation) improve reduction efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling reactions.
  • Temperature Control : Low temperatures (-20°C to 0°C) minimize side reactions during nitro group reduction .

Q. How do computational studies aid in understanding this compound’s reactivity?

Density Functional Theory (DFT) predicts:

  • Reaction Pathways : Energy barriers for oxidation/reduction steps.
  • Electronic Effects : Electron-donating groups (e.g., -OCH₃) activate the phenyl ring for electrophilic attack.
  • Spectroscopic Correlations : Simulated NMR shifts resolve ambiguities in experimental data .

Q. What contradictions exist in reported spectroscopic data, and how can they be resolved?

Discrepancies in ¹H NMR peaks (e.g., -NH₂ proton integration) may arise from hydrogen bonding or tautomeric equilibria. Resolution strategies:

  • Deuterated Solvent Variation : Compare DMSO-d₆ vs. CDCl₃ spectra.
  • Variable Temperature NMR : Identify dynamic processes .

Q. What enzymatic oxidation pathways are relevant to this compound?

Flavoenzymes like 5-(hydroxymethyl)furfural oxidase (HMF oxidase) catalyze sequential oxidations of furan methanol derivatives to dicarboxylic acids. Rational enzyme engineering (e.g., active-site mutagenesis) enhances catalytic efficiency for targeted transformations .

Q. How does this compound compare structurally and functionally to similar furan derivatives?

  • vs. (2-Amino-4-methylphenol) : Lacks the hydroxymethyl group, reducing redox versatility.
  • vs. (4-Methoxyphenyl)methanol : Absence of the amino group limits nucleophilic reactivity.
  • Unique Features : The 2-amino-4-methoxyphenyl group enables dual functionality (e.g., hydrogen bonding and electron donation) .

Q. What strategies stabilize this compound under experimental storage conditions?

  • Inert Atmosphere : Store under N₂ or Ar to prevent oxidation.
  • Low-Temperature Storage : -20°C in amber vials to avoid photodegradation.
  • Lyophilization : For long-term stability in solid form .

Q. How is acetalization applied to derivatives of this compound in biomass valorization?

Acetalization with polyols (e.g., glycerol) forms cyclic acetals, enhancing thermal stability for biofuel applications. Side reactions (e.g., etherification) are minimized using acid catalysts (e.g., Amberlyst-15) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.